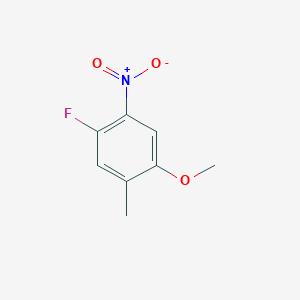

1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene

Description

Properties

IUPAC Name |

1-fluoro-4-methoxy-5-methyl-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO3/c1-5-3-6(9)7(10(11)12)4-8(5)13-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANTUPTYBGAWYGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OC)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration of 1-Fluoro-4-methoxy-5-methylbenzene

The primary synthetic step involves nitration of the precursor 1-fluoro-4-methoxy-5-methylbenzene. This is achieved by electrophilic aromatic substitution using a nitrating mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure regioselectivity and minimize side reactions.

- Reaction conditions : Temperature control between 0°C to 5°C during acid addition to prevent over-nitration.

- Reaction time : Typically 1 to 6 hours, depending on scale and desired conversion.

- Work-up : Quenching the reaction mixture into ice water to precipitate the crude nitro compound.

Purification

The crude product is purified by recrystallization from solvents such as ethyl acetate, methanol, or petroleum ether to achieve high purity.

Alternative Synthetic Strategies

From patent literature (WO2018207120A1), a related synthetic approach for fluoro-methoxy-nitrobenzene derivatives involves:

- Step A : Nucleophilic aromatic substitution of 2,4-difluoro-1-nitrobenzene with methanol in the presence of potassium tert-butoxide at low temperatures (0–20°C), yielding 4-fluoro-2-methoxy-1-nitrobenzene analogs.

- Step B : Catalytic hydrogenation using Raney nickel to reduce nitro groups when needed.

- Step C–E : Protection, nitration, and deprotection steps to introduce nitro groups at specific positions while protecting amino functionalities, applicable for derivatives structurally similar to 1-fluoro-4-methoxy-5-methyl-2-nitrobenzene.

Though this patent focuses on 4-fluoro-2-methoxy-5-nitroaniline, the methodology is adaptable for preparing this compound by adjusting substituents and reaction parameters.

Research Findings and Reaction Data

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Nitration | Conc. HNO3/H2SO4, 0–5°C, 1–6 hrs | 70–85 | Controlled temperature crucial for selectivity |

| Nucleophilic substitution | 2,4-Difluoro-1-nitrobenzene + Methanol, KOtBu, 0–20°C | 85–90 | High yield, mild conditions |

| Catalytic hydrogenation | Raney Ni, H2, MeOH, 25–30°C, 8–10 hrs | 95–98 | For reduction of nitro groups if required |

| Protection/Nitration/Deprotection | Acetic anhydride, fuming nitric acid, reflux | 70–78 | For amino derivatives, adaptable to nitrobenzene |

Notes on Reaction Optimization

- Temperature control during nitration is critical to avoid polysubstitution or decomposition.

- Use of potassium tert-butoxide provides strong base conditions favoring nucleophilic aromatic substitution with methanol.

- Raney nickel catalysis is highly effective for selective reduction steps.

- Protection of amino groups (if present) prior to nitration enhances regioselectivity and yield.

- Purification via recrystallization from mixed solvents improves product purity and crystallinity.

Chemical Reactions Analysis

1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like sodium borohydride, resulting in the formation of amines.

Substitution: The fluorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions. Common reagents for this reaction include sodium methoxide or potassium tert-butoxide.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic structures.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Pharmaceutical Development

This compound is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. Its unique structure allows it to be involved in the creation of anti-inflammatory and analgesic drugs. The nitro group can be reduced to an amine, which is a common transformation in drug synthesis.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 1-fluoro-4-methoxy-5-methyl-2-nitrobenzene exhibited significant anti-inflammatory properties, making them potential candidates for further development as therapeutic agents.

Agrochemicals

This compound is also used in formulating agrochemicals such as herbicides and insecticides. Its effectiveness in enhancing crop protection contributes to increased agricultural yield.

Data Table: Agrochemical Efficacy

| Compound | Application | Efficacy |

|---|---|---|

| This compound | Herbicide | High |

| 2-Fluoro-4-methoxy-1-nitrobenzene | Insecticide | Moderate |

Material Science

The compound is explored for its potential in developing advanced materials, including polymers and coatings. Its unique chemical properties allow for modifications that can enhance material performance.

Case Study:

Research published in Advanced Materials highlighted how incorporating this compound into polymer matrices improved thermal stability and mechanical strength.

Analytical Chemistry

In analytical chemistry, this compound serves as a standard for detecting and quantifying similar compounds in complex mixtures. Its distinct spectral properties facilitate accurate analysis.

Data Table: Spectral Properties

| Property | Value |

|---|---|

| UV Absorbance (λ max) | 290 nm |

| NMR Chemical Shifts (δ) | 7.25 (H), 3.97 (OCH3) |

Organic Synthesis

Researchers utilize this compound as a building block for synthesizing more complex organic molecules. Its reactivity allows it to participate in various chemical reactions, including electrophilic substitutions.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits notable antimicrobial activity against various bacterial strains, demonstrating its potential as a lead compound for developing new antimicrobial agents.

Data Table: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

Mechanism of Action

The mechanism of action of 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of the nitro group can facilitate interactions with nucleophiles, while the fluorine atom can enhance the compound’s stability and bioavailability .

Comparison with Similar Compounds

Key Observations:

Halogen Substitution : Replacing fluorine with chlorine (e.g., 1-Chloro-2-methoxy-4-methyl-5-nitrobenzene) increases molecular weight and alters electrophilicity. Chlorine’s larger atomic radius may sterically hinder reactions at position 1 .

Nitro Group Position : Nitro at position 5 (e.g., 1-Fluoro-2,4-dimethyl-5-nitrobenzene) reduces steric hindrance near the methoxy group but increases electron withdrawal at the meta position, affecting aromatic substitution patterns .

Methoxy vs. Methyl : Methoxy groups enhance solubility in polar solvents compared to methyl substituents, as seen in 1-Fluoro-4,5-dimethoxy-2-nitrobenzene .

Physicochemical Properties

While specific data for the target compound (e.g., melting point, solubility) are unavailable, inferences can be made:

- Polarity : The methoxy group increases polarity compared to methyl-substituted analogues (e.g., 1-Fluoro-2,4-dimethyl-5-nitrobenzene), enhancing water solubility .

- Stability : Nitro groups typically confer thermal stability, but the presence of fluorine may introduce sensitivity to nucleophilic attack at position 1 .

Biological Activity

1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene, also known as 4-fluoro-2-methyl-5-nitroanisole, is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

This compound has the following chemical structure:

- Molecular Formula : C₈H₈FNO₃

- Molecular Weight : 185.15 g/mol

The presence of the fluoro, methoxy, and nitro groups contributes to its unique chemical behavior and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : This compound has shown potential as an inhibitor of various enzymes, which is critical in pathways associated with cancer and other diseases.

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains, making it a candidate for further research in antibiotic development.

- Cytotoxic Effects : In vitro studies have indicated that this compound may induce cytotoxicity in cancer cell lines, potentially through apoptosis or necrosis pathways.

Research Findings

Recent studies have explored the biological implications of this compound:

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Enzyme Inhibition | Reduced activity in specific assays | |

| Antimicrobial | Inhibition of bacterial growth | |

| Cytotoxicity | Induction of apoptosis in cancer cells |

Case Studies

- Anticancer Activity : A study published in 2023 highlighted the use of this compound in targeting hypoxia-inducible factor (HIF) pathways. The compound demonstrated significant inhibition of HIF transcriptional activity, suggesting its potential as a therapeutic agent for hypoxia-related tumors .

- Antimicrobial Testing : Another investigation assessed the antimicrobial

Q & A

Basic: How can the synthesis of 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene be optimized for yield and purity?

Methodological Answer:

Synthesis optimization requires careful selection of reagents, solvents, and reaction conditions. For nitro-aromatic compounds like this, thionyl chloride (SOCl₂) or oxalyl chloride in polar aprotic solvents (e.g., dichloromethane) at 50–60°C can enhance acyl chloride intermediate formation, a precursor for further functionalization . Temperature control (e.g., 0–20°C for exothermic steps) minimizes side reactions. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) improves purity. Monitor reaction progress with TLC (Rf ~0.3 in 3:1 hexane:EtOAc) and confirm structures via H/C NMR (e.g., nitro group deshielding at δ 8.2–8.5 ppm) .

Basic: What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : NMR is critical for confirming fluorine substitution (δ -110 to -125 ppm for aromatic F). H NMR should resolve methoxy (δ 3.8–4.0 ppm, singlet) and methyl groups (δ 2.3–2.5 ppm, singlet) .

- Mass Spectrometry (HRMS) : ESI or EI-MS can confirm molecular weight (calc. for C₈H₇FNO₃: 200.04 g/mol) and fragmentation patterns (e.g., loss of NO₂ or OCH₃ groups).

- HPLC-PDA : Use a C18 column (acetonitrile/water + 0.1% formic acid) to assess purity (>95%) and detect trace impurities .

Advanced: How do substituent electronic effects influence regioselectivity in further functionalization (e.g., nitration or halogenation)?

Methodological Answer:

The meta-directing nitro group and ortho/para-directing methoxy group create competing electronic effects. Computational modeling (e.g., DFT calculations for Fukui indices) predicts preferential electrophilic attack at the 3-position (relative to nitro) due to resonance stabilization. Experimentally, bromination (Br₂/FeBr₃) at 0°C in DCM confirms regioselectivity, with H NMR showing new aromatic proton splitting . Contrast with 1-Ethyl-2-fluoro-4-methoxy-5-nitrobenzene (), where steric hindrance from ethyl alters reactivity.

Advanced: What strategies mitigate thermal instability of the nitro group during high-temperature reactions?

Methodological Answer:

- Low-Temperature Techniques : Use cryogenic reactors (-20°C) for exothermic steps (e.g., nitration with HNO₃/H₂SO₄) to prevent decomposition .

- Protective Groups : Temporarily reduce the nitro group to NH₂ (via H₂/Pd-C) before high-temperature steps, then re-oxidize (NaNO₂/HCl, followed by CuCN) .

- Solvent Selection : High-boiling solvents (e.g., DMF or DMSO) stabilize intermediates during prolonged heating .

Advanced: How can computational methods predict and resolve contradictions in spectroscopic data?

Methodological Answer:

- DFT Calculations : Optimize molecular geometry (Gaussian 16, B3LYP/6-311+G(d,p)) to simulate H/C NMR shifts. Compare with experimental data to identify misassignments (e.g., distinguishing methyl vs. methoxy environments) .

- DART-MS Imaging : Resolve isobaric interferences (e.g., Cl vs. NO₂ isotopes) in complex mixtures .

- X-ray Crystallography : Resolve ambiguous NOE correlations (e.g., para vs. meta substitution) by determining crystal structure .

Basic: What are the key considerations for storing and handling this compound to ensure stability?

Methodological Answer:

- Storage : Protect from light (amber glass vials) at -20°C under inert gas (N₂/Ar) to prevent nitro group reduction or hydrolysis .

- Handling : Use explosion-proof refrigerators and grounded equipment to mitigate static discharge risks. Conduct reactivity screening (DSC/TGA) to identify exothermic decomposition thresholds (>150°C) .

Advanced: How does the methyl group’s steric effects influence coupling reactions (e.g., Suzuki-Miyaura)?

Methodological Answer:

The methyl group at the 5-position creates steric hindrance, reducing coupling efficiency. Mitigate this by:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.